molecular formula C8H17Cl3Si B1218792 Trichloro(octyl)silane CAS No. 5283-66-9

Trichloro(octyl)silane

Cat. No.: B1218792
CAS No.: 5283-66-9
M. Wt: 247.7 g/mol
InChI Key: RCHUVCPBWWSUMC-UHFFFAOYSA-N
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Description

Trichloro(octyl)silane, also known as octyltrichlorosilane, is a linear alkylsilane with the molecular formula CH₃(CH₂)₇SiCl₃. This compound is widely used as a modifying agent to create hydrophobic surfaces with high thermo-mechanical stability. It contains hydrolysable groups that form covalent bonds with hydroxyl groups present on various surfaces .

Biochemical Analysis

Biochemical Properties

Trichloro(octyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces to create hydrophobic layers. This compound interacts with hydroxyl groups on surfaces, forming covalent bonds that result in a stable, hydrophobic coating . In biochemical contexts, this compound can be used to functionalize surfaces for various applications, such as enhancing the performance of biosensors and improving the stability of biomolecular films.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known for its high thermo-mechanical stability, which allows it to maintain its hydrophobic properties over extended periods . Exposure to moisture and other environmental factors can lead to hydrolysis and degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, the compound can exhibit toxic or adverse effects, such as skin irritation and respiratory issues .

Metabolic Pathways

For example, this compound-functionalized surfaces can enhance the catalytic activity of enzymes involved in the decomposition of ozone and nitrogen dioxide . This modification can affect the metabolic pathways related to these reactions, influencing the overall efficiency and outcome of the processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(octyl)silane can be synthesized through the reaction of octyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

CH3(CH2)7OH+HSiCl3CH3(CH2)7SiCl3+H2O\text{CH}_3(\text{CH}_2)_7\text{OH} + \text{HSiCl}_3 \rightarrow \text{CH}_3(\text{CH}_2)_7\text{SiCl}_3 + \text{H}_2\text{O} CH3​(CH2​)7​OH+HSiCl3​→CH3​(CH2​)7​SiCl3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of octylsilane. This process involves the reaction of octylsilane with chlorine gas at elevated temperatures, typically around 300°C. The reaction is highly exothermic and requires careful control to prevent side reactions and ensure high yields .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming octylsilanol and hydrochloric acid.

CH3(CH2)7SiCl3+3H2OCH3(CH2)7Si(OH)3+3HCl\text{CH}_3(\text{CH}_2)_7\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{Si(OH)}_3 + 3\text{HCl} CH3​(CH2​)7​SiCl3​+3H2​O→CH3​(CH2​)7​Si(OH)3​+3HCl

    Substitution: It can react with alcohols to form alkoxysilanes.

CH3(CH2)7SiCl3+3ROHCH3(CH2)7Si(OR)3+3HCl\text{CH}_3(\text{CH}_2)_7\text{SiCl}_3 + 3\text{ROH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{Si(OR)}_3 + 3\text{HCl} CH3​(CH2​)7​SiCl3​+3ROH→CH3​(CH2​)7​Si(OR)3​+3HCl

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Alcohols: For substitution reactions.

    Catalysts: Often used to enhance reaction rates and selectivity.

Major Products:

Mechanism of Action

The primary mechanism by which trichloro(octyl)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on surfaces. This bonding creates a stable, hydrophobic layer that alters the surface properties of the material. The hydrolysable groups in this compound react with hydroxyl groups, leading to the formation of siloxane bonds, which are highly stable and resistant to environmental degradation .

Comparison with Similar Compounds

Uniqueness of Trichloro(octyl)silane: this compound is unique due to its balance of hydrophobicity and reactivity. The octyl chain provides sufficient hydrophobicity, while the trichloro groups allow for versatile chemical modifications. This makes it particularly useful in applications requiring stable, hydrophobic coatings with high thermal and mechanical stability .

Properties

IUPAC Name

trichloro(octyl)silane
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InChI

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
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InChI Key

RCHUVCPBWWSUMC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C8H17Cl3Si
Record name OCTYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID5029269
Record name Trichloro(octyl)silane
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Molecular Weight

247.7 g/mol
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Physical Description

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones., Liquid, Water-white liquid with a strong irritating odor; [Hawley]
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Record name Silane, trichlorooctyl-
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Boiling Point

232 °C
Record name Octyltrichlorosilane
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Solubility

Soluble in carbon tetrachloride
Record name Octyltrichlorosilane
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Density

1.073 g/mL
Record name Octyltrichlorosilane
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Color/Form

Fuming liquid, Water-white liquid

CAS No.

5283-66-9
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Synthesis routes and methods I

Procedure details

In a 25 ml oven dried stainless steel tube, 0.22 g (0.67 mmol) of benzyltributylphosphonium chloride, 1.00 g (6.73 mmol) of 1-chlorooctane, and 2.71 g (20.0 mmol) of trichlorosilane were added under a dry nitrogen atmosphere. After sealing the cylinder with a cap, the reactor was maintained at 170° C. for 2 hrs. The resulting mixture was distilled to yield 1.45 g of n-octyltrichlorosilane (yield; 87%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.68 mmol) of tetrabutylphosphonium chloride, 1.00 g (6.73 mmol) of 1-chlorooctane and 2.71 g (20.0 mmol) of trichlorosilane were reacted at 170° C. for 2 hrs. The resulting mixture was distilled to give 1.42 g of n-octyltrichlorosilane (yield; 85%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Trichloro(octyl)silane interact with its target and what are the downstream effects?

A1: this compound (C₈H₁₇Cl₃Si) primarily interacts with surfaces containing hydroxyl groups (-OH), such as those found on glass, metal oxides, and certain polymers. The mechanism of interaction involves hydrolysis of the silane's chlorine groups (-Cl) in the presence of moisture, forming silanol groups (Si-OH) [, , , , ]. These silanol groups then undergo condensation reactions with surface hydroxyl groups, forming strong covalent Si-O-Si bonds. This process leads to the formation of a self-assembled monolayer (SAM) of this compound molecules on the surface [, ].

  • Enhanced Corrosion Resistance: On aluminum alloys, this compound coatings act as a barrier, limiting water access and surface interactions, thus enhancing corrosion protection [].
  • Improved Anti-Reflective Properties: In mesoporous antireflective coatings, this compound grafting on pore walls mitigates capillary condensation, ensuring robust operation even at high humidity [].
  • Enhanced Oil-Water Separation: Modification of poly(ethylene terephthalate) track-etched membranes with this compound increases their hydrophobic properties, facilitating the separation of oil-water emulsions [].

Q2: What is the structural characterization of this compound?

A2:

  • Spectroscopic Data: While specific spectroscopic data is not provided in the abstracts, characterization techniques like FTIR (Fourier-Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and SEM-EDX (Scanning Electron Microscopy-Energy Dispersive X-ray spectroscopy) are commonly used to confirm the presence and study the properties of this compound coatings [, , , ].

Q3: What is the material compatibility and stability of this compound coatings?

A3: this compound demonstrates compatibility with various materials including glass, metal oxides like titanium dioxide and zirconium dioxide, aluminum alloys, and polymers like poly(ethylene terephthalate) [, , ]. The stability of the formed coatings varies depending on the substrate and environmental conditions. Research shows:

  • Thermal Stability: Superhydrophobic aluminum alloy surfaces modified with this compound exhibited remarkable thermal stability up to 375 °C for 20 minutes [].
  • Chemical Stability: Cerium oxide coatings on aluminum, further modified with this compound, showcased impressive chemical stability under acidic and alkaline conditions and during immersion in corrosive 3.5 wt % NaCl solution for over two days [].
  • Humidity Resistance: Functionalized mesoporous antireflective coatings maintained their anti-reflection performance even at high humidity levels, demonstrating minimal transmittance decrease [].

Q4: What are the alternatives and substitutes for this compound and how do they compare?

A4: While the provided abstracts don't directly compare this compound with alternatives, research suggests other materials for hydrophobic surface modification:

  • Other Alkylsilanes: Compounds like trichloro(octadecyl)silane, with longer alkyl chains, can lead to greater hydrophobicity compared to this compound [].
  • Fluoroalkylsilanes: Perfluoroalkylsilanes are known for their exceptional hydrophobicity and oleophobicity. One study found comparable contact angles and tribological properties between surfaces modified with this compound and a perfluoroalkylsilane [].

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